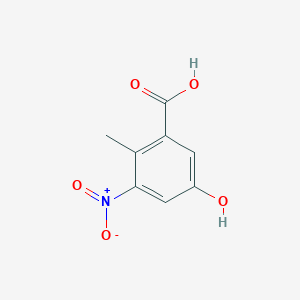

5-Hydroxy-2-methyl-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZLNSSDZQPNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Hydroxy 2 Methyl 3 Nitrobenzoic Acid

Reactions of the Phenolic Hydroxyl Group

Etherification Reactions

The phenolic hydroxyl group of 5-Hydroxy-2-methyl-3-nitrobenzoic acid can undergo etherification to form various ether derivatives. This reaction, typically a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide or another electrophilic substrate.

Common reagents and expected products are detailed below:

| Alkylating Agent | Base | Expected Product Name |

| Methyl iodide (CH₃I) | Sodium Hydride (NaH) | 5-Methoxy-2-methyl-3-nitrobenzoic acid |

| Ethyl bromide (C₂H₅Br) | Potassium Carbonate (K₂CO₃) | 5-Ethoxy-2-methyl-3-nitrobenzoic acid |

| Benzyl chloride (C₆H₅CH₂Cl) | Sodium Hydroxide (NaOH) | 5-(Benzyloxy)-2-methyl-3-nitrobenzoic acid |

The reaction conditions, such as the choice of solvent (e.g., acetone, DMF, THF) and temperature, would need to be optimized to ensure high yields and minimize potential side reactions, such as esterification of the carboxylic acid group.

Acylation Reactions

Acylation of this compound can occur at two sites: O-acylation at the hydroxyl group to form an ester, and acylation involving the carboxylic acid group to form an ester (esterification) or an acid anhydride (B1165640).

O-Acylation of the Phenolic Hydroxyl Group: This reaction typically involves reacting the compound with an acyl chloride or acid anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to form a phenyl ester.

Esterification of the Carboxylic Acid Group: The carboxylic acid function can be converted to an ester, most commonly through Fischer esterification. truman.edu This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid. truman.eduiajpr.com The reaction is an equilibrium process, and water is removed to drive it towards the product. truman.edubyjus.com

| Alcohol | Catalyst | Expected Ester Product |

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate |

| Ethanol (C₂H₅OH) | Hydrochloric Acid (HCl) | Ethyl 5-hydroxy-2-methyl-3-nitrobenzoate |

| Propanol (C₃H₇OH) | p-Toluenesulfonic acid | Propyl 5-hydroxy-2-methyl-3-nitrobenzoate |

Oxidation Reactions and Degradation Pathways

The oxidation of this compound can be complex due to the multiple reactive sites. The aromatic ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitro and carboxyl groups, but the methyl and hydroxyl groups can be targets for oxidation.

Under strong oxidizing conditions, the methyl group (-CH₃) on the aromatic ring can be oxidized to a carboxylic acid. This would result in the formation of a dicarboxylic acid. However, the stability of the molecule under such harsh conditions may be low, potentially leading to degradation of the aromatic ring.

Bacterial degradation pathways for similar nitroaromatic compounds have been studied. For instance, the degradation of 2-nitrobenzoate (B253500) by certain bacteria proceeds via oxidative pathways, involving monooxygenase or dioxygenase enzymes that hydroxylate the ring and release the nitro group as nitrite (B80452). nih.gov A plausible, though unconfirmed, microbial degradation pathway for this compound could involve initial enzymatic reactions targeting the existing hydroxyl group or the methyl group, followed by ring cleavage.

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound allows for a variety of intermolecular interactions that dictate its solid-state properties and self-assembly behavior.

Hydrogen Bonding: The most significant interactions are expected to be hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It can form strong dimers with neighboring molecules. The phenolic hydroxyl group is also a potent hydrogen bond donor. These groups can interact with each other and with the nitro group, which can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings align. The presence of both electron-donating (-OH, -CH₃) and electron-withdrawing (-COOH, -NO₂) substituents creates a polarized ring system, which can facilitate these stacking interactions.

Studies on structurally related molecules, such as methyl 4-hydroxy-3-nitrobenzoate, show extensive networks of hydrogen bonding and π-stacking interactions that link molecules into infinite sheets in the crystal lattice. researchgate.net It is highly probable that this compound would exhibit similar complex networks, forming well-defined supramolecular structures in the solid state. These non-covalent interactions are crucial in crystal engineering and in determining the material's physical properties. nih.gov

Derivatives and Analogues of 5 Hydroxy 2 Methyl 3 Nitrobenzoic Acid

Synthesis and Characterization of Halogenated Derivatives

The incorporation of halogen atoms onto the aromatic ring of 5-hydroxy-2-methyl-3-nitrobenzoic acid can profoundly influence its electronic character and chemical reactivity. Scientific investigations have detailed the synthesis of several halogenated derivatives, predominantly achieved through electrophilic aromatic substitution reactions.

A pivotal intermediate in the synthesis of these derivatives is methyl 5-hydroxy-2-methyl-3-nitrobenzoate. This ester form of the parent compound can undergo direct halogenation. For instance, its reaction with iodine monochloride (ICl) in a solution of acetic acid results in the placement of an iodine atom at the 4-position of the benzene (B151609) ring, yielding methyl 4-iodo-5-hydroxy-2-methyl-3-nitrobenzoate. This iodinated product can be further chemically altered, such as through the reduction of the nitro group to an amino group.

An alternative synthetic strategy commences with 2-methyl-3-nitrophenol. The iodination of this starting material using iodine and periodic acid in methanol (B129727) produces 4-iodo-2-methyl-3-nitrophenol. A subsequent carboxylation step would then be necessary to generate the corresponding benzoic acid derivative.

The structural confirmation of these halogenated compounds is dependent on established spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for verifying the location of the halogen substituent on the aromatic ring by analyzing the chemical shifts and coupling patterns of the aromatic protons. Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the hydroxyl, nitro, and carboxyl moieties. Mass spectrometry provides crucial data on the molecular weight and fragmentation patterns, further corroborating the proposed structure.

A primary application for these halogenated derivatives lies in their use in cross-coupling reactions. The presence of a halogen, particularly iodine or bromine, furnishes a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of more intricate molecular structures.

Alkyl and Aryl Substituted Analogues

The creation of alkyl and aryl substituted analogues of this compound permits an in-depth examination of how steric and electronic factors influence the molecule's properties. These substitutions are generally introduced via multi-step synthetic pathways.

Beginning with precursors such as 2-methyl-5-nitrophenol, a variety of synthetic routes can be devised. For example, the phenolic hydroxyl group can be alkylated or arylated before the introduction of the carboxyl group. In another approach, cross-coupling reactions performed on a halogenated derivative, as detailed in the preceding section, can be utilized to introduce alkyl or aryl groups.

To illustrate, a Suzuki or Stille coupling reaction conducted on methyl 4-iodo-5-hydroxy-2-methyl-3-nitrobenzoate could introduce a broad spectrum of aryl or vinyl groups at the 4-position. A subsequent hydrolysis of the ester function would then yield the desired substituted benzoic acid.

The characterization of these analogues involves a thorough analysis of their spectroscopic data. NMR spectroscopy is fundamental to confirming the identity and position of the newly introduced alkyl or aryl group. In the case of aryl-substituted analogues, the rotational barrier around the newly formed biaryl bond may be investigated using variable temperature NMR techniques.

Amino and Acetamido Derivatives and Their Chemical Behavior

The reduction of the nitro group in this compound to an amino group unlocks a rich field of derivative chemistry. This transformation is commonly accomplished through catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), or by using chemical reducing agents such as tin(II) chloride or sodium dithionite. The resulting compound, 3-amino-5-hydroxy-2-methylbenzoic acid, serves as a key intermediate for numerous subsequent modifications.

The amino group can be readily acylated to form acetamido derivatives. For instance, the reaction of 3-amino-5-hydroxy-2-methylbenzoic acid with acetic anhydride (B1165640) or acetyl chloride affords 3-acetamido-5-hydroxy-2-methylbenzoic acid. The chemical behavior of these amino and acetamido derivatives is markedly different from that of their nitro precursor. The amino group, being an electron-donating group, activates the aromatic ring, making it more susceptible to electrophilic substitution.

The concurrent presence of both a hydroxyl and an amino group in the 3-amino derivative permits selective chemical reactions. For example, the amino group is more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under carefully controlled reaction conditions.

These derivatives have found application in the synthesis of heterocyclic compounds. The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to forge various heterocyclic ring systems.

| Derivative | Starting Material | Reagent(s) | Product |

| Amino Derivative | This compound | H₂, Pd/C or SnCl₂ | 3-Amino-5-hydroxy-2-methylbenzoic acid |

| Acetamido Derivative | 3-Amino-5-hydroxy-2-methylbenzoic acid | Acetic anhydride or Acetyl chloride | 3-Acetamido-5-hydroxy-2-methylbenzoic acid |

Heterocyclic Annulation and Cyclization Reactions

The functional groups inherent to this compound and its derivatives are ideally suited for participation in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions, often termed annulation, result in the creation of new rings fused to the original benzene ring.

As an example, the 3-amino-5-hydroxy-2-methylbenzoic acid derivative is a valuable precursor for the synthesis of phenoxazines. Phenoxazines are a class of heterocyclic compounds that contain an oxazine (B8389632) ring fused to two benzene rings. Their synthesis can be achieved through the oxidative cyclization of the aminophenol derivative.

Furthermore, the presence of a carboxylic acid group ortho to an amino group (following the reduction of the nitro group) can be exploited in the construction of benzoxazinones. Condensation with suitable reagents can lead to the formation of a six-membered ring incorporating both oxygen and nitrogen atoms.

The nitro group itself can also be involved in cyclization reactions. For instance, the reductive cyclization of a suitably substituted nitrobenzoic acid can result in the formation of N-hydroxy-heterocyclic compounds.

The resulting heterocyclic compounds frequently display intriguing photophysical or biological properties, which are intricately linked to the nature of the fused ring system and the substituents present.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The methodical synthesis of derivatives of this compound enables detailed investigations into structure-reactivity and structure-property relationships. By systematically altering the substituents on the aromatic ring, researchers can precisely modulate the electronic and steric properties of the molecule and observe the consequent effects on its chemical reactivity and physical attributes.

Structure-Reactivity Relationships:

Electronic Effects: The identity of the substituent at the 3-position (nitro, amino, acetamido) exerts a profound influence on the reactivity of the aromatic ring. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, whereas the electron-donating amino group activates it. The acidity of the carboxylic acid and the phenolic hydroxyl group is also modulated by these substituents.

Steric Effects: The methyl group at the 2-position introduces steric hindrance that can direct the regioselectivity of reactions and influence the molecule's conformation. This steric bulk can impact the rate of reactions involving the adjacent functional groups.

Structure-Property Relationships:

Spectroscopic Properties: The introduction of different functional groups leads to predictable alterations in the NMR, IR, and UV-Vis spectra of the derivatives. For example, the reduction of the nitro group to an amino group causes a notable upfield shift of the aromatic proton signals in the ¹H NMR spectrum and a blue shift (hypsochromic shift) in the UV-Vis absorption spectrum.

Solubility and Melting Point: The polarity of the derivatives, and consequently their solubility in various solvents, is highly contingent on the nature of the substituents. The introduction of polar groups such as amino and hydroxyl can enhance solubility in polar solvents. The melting point is governed by the crystal packing efficiency, which is in turn influenced by molecular symmetry and intermolecular forces like hydrogen bonding.

These studies are of paramount importance for the rational design of new molecules with specific, desired properties. By comprehending how particular structural modifications affect reactivity and physical characteristics, it becomes feasible to tailor compounds for specialized applications.

Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 2 Methyl 3 Nitrobenzoic Acid

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. The spectrum of 5-Hydroxy-2-methyl-3-nitrobenzoic acid is expected to exhibit a series of distinct absorption bands corresponding to its hydroxyl, methyl, nitro, and carboxylic acid functionalities, as well as the vibrations of the benzene (B151609) ring.

The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated as a strong, sharp peak between 1700 and 1680 cm⁻¹. The phenolic O-H stretch is expected around 3600-3200 cm⁻¹.

The nitro group (NO₂) is characterized by two prominent stretching vibrations: an asymmetric stretch typically found between 1550 and 1500 cm⁻¹ and a symmetric stretch between 1355 and 1315 cm⁻¹. The C-N stretching vibration is expected to appear in the 870-820 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears in the 2975-2850 cm⁻¹ range. The aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. For comparison, the FTIR spectrum of the related compound 2-methyl-3-nitrobenzoic acid shows characteristic absorptions that support these expected ranges. nih.gov

Table 1: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Phenol (B47542) | O-H Stretch | 3600-3200 |

| Aromatic | C-H Stretch | >3000 |

| Methyl | C-H Stretch | 2975-2850 |

| Carboxylic Acid | C=O Stretch | 1700-1680 |

| Aromatic | C=C Stretch | 1600-1450 |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1355-1315 |

| Nitro (NO₂) | C-N Stretch | 870-820 |

This table is based on established group frequencies and data from structurally related compounds.

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching of the nitro group is expected to be a strong band. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are also typically prominent in Raman spectra. The C=O stretch of the carboxylic acid will also be present, though it is often weaker in Raman than in IR spectra. Data from the related compound 2-methyl-3-nitrobenzoic acid is available and can be used for comparative analysis of the Raman shifts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. For this compound, the spectrum would show several distinct signals.

The proton of the carboxylic acid (COOH) is expected to be a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. The phenolic hydroxyl proton (OH) would also appear as a singlet, likely in the range of 5-8 ppm. The methyl group (CH₃) protons will give rise to a singlet around 2.2-2.5 ppm. The two aromatic protons on the benzene ring are in different chemical environments and would appear as distinct signals in the aromatic region (7-8.5 ppm), likely as doublets due to coupling with each other. For instance, ¹H NMR data for the similar compound 2-methyl-3-nitrobenzoic acid shows signals in these expected regions. chemicalbook.com

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | Singlet (broad) | 10.0 - 13.0 |

| Aromatic (CH) | Doublet | 7.0 - 8.5 |

| Aromatic (CH) | Doublet | 7.0 - 8.5 |

| Phenolic (OH) | Singlet | 5.0 - 8.0 |

| Methyl (CH₃) | Singlet | 2.2 - 2.5 |

This table is based on typical chemical shifts for these functional groups and data from related compounds.

¹³C NMR spectroscopy probes the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing between 165 and 185 ppm. The aromatic carbons will resonate in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield compared to the other aromatic carbons, as will the carbons bearing the nitro and carboxylic acid groups. The methyl carbon will appear at a much higher field, typically between 15 and 25 ppm. The ¹³C NMR spectrum of the related 5-methyl-2-nitrobenzoic acid provides a useful reference for these expected chemical shifts. nih.gov

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (C-OH) | 150 - 160 |

| Aromatic (C-NO₂) | 140 - 150 |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-CH₃) | 120 - 140 |

| Methyl (CH₃) | 15 - 25 |

This table is based on typical chemical shifts and data from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₈H₇NO₅), the calculated monoisotopic mass is approximately 197.03 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation pathways would likely involve the loss of small molecules such as water (H₂O) from the carboxylic acid and hydroxyl groups, and the loss of the nitro group (NO₂) or nitric oxide (NO). The loss of the carboxyl group (COOH) as a radical is also a common fragmentation pathway for benzoic acids. Analysis of the mass spectrum of the related compound 5-hydroxy-2-nitrobenzoic acid shows a molecular ion peak at m/z 183, with major fragments at m/z 153 and 63, which can help in predicting the fragmentation of the target molecule. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 2 Methyl 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 5-Hydroxy-2-methyl-3-nitrobenzoic acid typically involve a combination of a functional, such as B3LYP, and a basis set, like 6-311++G, to approximate the solutions to the Schrödinger equation. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as its bond lengths, bond angles, and dihedral angles are systematically varied. The goal is to find the conformation with the lowest energy, which corresponds to the most stable structure.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the carboxyl (-COOH) and hydroxyl (-OH) groups. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the adjacent carboxyl group, or between the carboxyl hydrogen and the oxygen of the nitro group, can significantly influence the planarity and stability of the molecule. For instance, in the related molecule 4-Methyl-3-nitrobenzoic acid, two conformers (cis and trans) arising from the orientation of the acid group were identified, with the cis conformer being more stable. researchgate.net A similar analysis for this compound would be crucial to identify its ground-state geometry. The planarity of the molecule is a key feature, as observed in the crystal structure of a similar compound, methyl 2-hydroxy-3-nitrobenzoate, which is largely planar. researchgate.net

The optimized geometrical parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography of related structures to validate the computational model. For example, the crystal structure of methyl 2-hydroxy-3-nitrobenzoate provides reference values for the bond lengths and angles within the substituted benzene (B151609) ring. nih.gov

Table 1: Representative Theoretical vs. Experimental Bond Lengths (Å) and Angles (°) for a Substituted Nitrobenzoic Acid Ring (Note: As specific DFT data for this compound is not available in the cited literature, this table presents a typical comparison format. The experimental values are from the crystal structure of methyl 2-hydroxy-3-nitrobenzoate nih.gov, and the theoretical column is illustrative of what a DFT calculation would yield.)

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) nih.gov |

| C3—N1 | Value | 1.457 |

| C-C (aromatic) | Value | 1.369 - 1.396 |

| C=O (carboxyl) | Value | 1.215 |

| C-O (carboxyl) | Value | 1.323 |

| C-C-C (ring) | Value | Value |

| O-C-O (carboxyl) | Value | Value |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution around a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro, carboxyl, and hydroxyl groups. These are the most likely sites for protonation.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms, particularly the acidic proton of the carboxylic acid and the proton of the hydroxyl group, would exhibit a strong positive potential.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential and are less reactive. The carbon atoms of the benzene ring and the methyl group would likely fall into this category.

MEP analysis is a powerful method for predicting the sites of interaction in chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orglibretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org The energies of these orbitals and their distribution across the molecule are critical for understanding its chemical behavior.

In this compound, the HOMO is expected to be located primarily on the electron-rich parts of the molecule, such as the benzene ring and the hydroxyl group, which have a greater tendency to donate electrons. The LUMO, conversely, would likely be centered on the electron-withdrawing nitro group, which is capable of accepting electron density. DFT calculations provide the precise energies of these orbitals. For example, in a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO and LUMO energies were calculated to determine the molecule's electronic properties. researchgate.net

Table 2: Representative FMO Data for Substituted Benzoic Acids (Note: This table is illustrative, showing the type of data obtained from FMO analysis. The values for 4-hydroxy-3-methylbenzoic acid are provided for comparison. researchgate.net)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound | Calculated Value | Calculated Value |

| 4-hydroxy-3-methylbenzoic acid | Value | Value |

| 2-nitrobenzoic acid researchgate.net | -10.8299 | -1.5403 |

HOMO-LUMO Gap and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic transitions. This suggests a greater ease of undergoing chemical reactions.

The HOMO-LUMO gap for 4-hydroxy-3-methylbenzoic acid was reported to be 5.209 eV, indicating significant charge-transfer interactions within the molecule. researchgate.net For 2-nitrobenzoic acid, the calculated gap is 9.2896 eV. researchgate.net Calculating the HOMO-LUMO gap for this compound would provide a quantitative measure of its reactivity and stability, which is essential for predicting its behavior in chemical synthesis and biological systems.

Computational Analysis of this compound Remains a Field for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations into the chemical compound this compound. While computational studies are prevalent for analogous compounds, such as various isomers of nitrobenzoic and hydroxynitrobenzoic acids, dedicated research on the vibrational frequencies, theoretical spectroscopic parameters, non-linear optical properties, intermolecular interactions, and quantum chemical descriptors of this compound has not been published.

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to predict and correlate experimental data. For many related nitro-substituted benzoic acid derivatives, these theoretical approaches have been successfully applied. For instance, studies on similar molecules have detailed:

Vibrational Frequency Calculations: Theoretical calculations of vibrational spectra (infrared and Raman) are often correlated with experimental findings to confirm molecular structures and assign vibrational modes. For example, the vibrational spectra of 4-methyl-3-nitrobenzoic acid have been analyzed using DFT calculations.

Theoretical NMR: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides a powerful tool for structural elucidation. Theoretical calculations can aid in the assignment of complex spectra.

Non-Linear Optical (NLO) Properties: The potential of molecules for applications in optical materials can be assessed by calculating their hyperpolarizability. Such studies are common for molecules with donor-acceptor groups, a feature present in the target compound.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. Hirshfeld analyses have been performed on related compounds like 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline to understand the contributions of different types of contacts. nih.gov

Quantum Chemical Descriptors: Parameters like HOMO-LUMO energy gaps, ionization potential, and electron affinity are calculated to understand the global reactivity and kinetic stability of a molecule.

The absence of such specific data for this compound highlights a gap in the current body of chemical research. The unique substitution pattern of this compound, with hydroxyl, methyl, and nitro groups on the benzoic acid core, suggests that its electronic and structural properties would be of significant interest. Future computational studies would be necessary to elucidate these properties and to enable a comparative analysis with other substituted benzoic acids. Such research would contribute to a deeper understanding of structure-property relationships within this class of compounds.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as a Key Synthetic Intermediate for Specialty Chemicals

5-Hydroxy-2-methyl-3-nitrobenzoic acid is a valuable building block in organic synthesis for the creation of more complex specialty chemicals. The carboxylic acid functional group can readily undergo reactions such as esterification, amidation, or conversion to an acid chloride, providing a key handle for molecular elaboration. chemicalbook.com Simultaneously, the nitro group can be chemically reduced to form an amine (—NH2). This transformation is fundamental, as it introduces a new reactive site that can be used for forming amides, imines, or diazonium salts, the latter being highly versatile intermediates themselves.

The strategic importance of related nitrobenzoic acid derivatives is well-documented. For instance, 2-Methyl-3-nitrobenzoic acid serves as a crucial starting material for producing a variety of compounds, including ligands for serotonin (B10506) receptors and unsubstituted indoles. chemicalbook.com This highlights the general utility of the methyl-nitrobenzoic acid framework in medicinal chemistry and drug discovery. The presence of the additional hydroxyl group in this compound offers another point for modification, such as etherification, which can be used to fine-tune the properties of the final specialty chemical product.

Potential in the Development of Functional Materials

Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics, which arise from their precise molecular structure and organization. This compound possesses the necessary structural features to be considered a candidate for the development of such materials.

The carboxylic acid and hydroxyl groups are excellent ligands for coordinating with metal ions. This makes the molecule a potential building block for creating metal-organic frameworks (MOFs). MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and sensing. The specific geometry and electronic nature of the this compound linker could be used to engineer the pore size and chemical environment within a MOF, tailoring it for a specific function. Furthermore, the nitro group can influence the electronic properties of any resulting material, potentially leading to applications in optoelectronics or as a component in nonlinear optical materials.

Applications in Agrochemical Precursor Synthesis

Nitroaromatic compounds are established precursors in the agrochemical industry. researchgate.net A notable example is the use of 2-methyl-3-nitrobenzoic acid as an important intermediate in the synthesis of methoxyfenozide, a bishydrazide insecticide. google.com This established pathway underscores the industrial relevance of the 2-methyl-3-nitrobenzoic acid scaffold.

Given its structural similarity, this compound represents a logical starting point for the synthesis of new, potentially more effective or environmentally benign agrochemicals. The hydroxyl group provides an additional site for chemical modification, allowing for the creation of a library of derivatives with varied properties. These modifications could influence the molecule's solubility, uptake by plants, mode of action, and biodegradability, offering a route to novel herbicides, fungicides, or insecticides.

Utility in the Production of Dyes and Pigments

The synthesis of dyes and pigments often relies on aromatic compounds containing chromophores (color-imparting groups) and auxochromes (color-modifying or intensifying groups). researchgate.net Nitrobenzoic acids and their derivatives are recognized precursors in this industry. wikipedia.org The nitro group (—NO2) itself acts as a chromophore.

In this compound, the nitro group, in conjunction with the hydroxyl group (an auxochrome), forms a molecular basis for a potential colorant. A common route in dye synthesis involves the reduction of the nitro group to an amino group (—NH2). This resulting aminobenzoic acid derivative can then be diazotized and coupled with other aromatic compounds to produce a vast array of azo dyes, which constitute a significant class of commercial colorants. The specific substitution pattern on the benzene (B151609) ring would influence the final color, lightfastness, and solubility of the resulting dye.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov this compound is an excellent candidate for studies in supramolecular chemistry and crystal engineering due to its multiple hydrogen bond donor and acceptor sites.

The carboxylic acid group is well-known for forming robust, centrosymmetric hydrogen-bonded dimers, a recurring and predictable structural motif known as a synthon. nih.goviaea.org In addition to this primary interaction, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the nitro group and the carbonyl function as hydrogen bond acceptors. This rich variety of potential interactions allows the molecule to self-assemble into complex and predictable one-, two-, or three-dimensional networks. By carefully controlling crystallization conditions, it may be possible to guide the assembly of these molecules into specific crystalline forms (polymorphs) with distinct physical properties, a key goal in the pharmaceutical and materials science industries. The study of how these different functional groups compete and cooperate to direct the crystal packing provides fundamental insights into the nature of non-covalent interactions. researchgate.netresearchgate.netnih.gov

Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 59672-93-4 epa.gov |

| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 chemicalbook.com |

| 3-Nitrobenzoic acid | 121-92-6 wikipedia.org |

| 4-Nitrobenzoic acid | 62-23-7 wikipedia.org |

| Methoxyfenozide | 161050-58-4 |

| 5-Hydroxy-2-nitrobenzoic acid | 610-37-7 nih.gov |

| 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 sigmaaldrich.com |

| 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 nih.gov |

| 3-Hydroxy-5-nitrobenzoic acid | 78238-14-9 sigmaaldrich.com |

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Pathways

Currently, specific, optimized synthetic pathways for 5-Hydroxy-2-methyl-3-nitrobenzoic acid are not well-documented. Research in this area would be foundational. Challenges include achieving high regioselectivity during the nitration of a substituted cresol or hydroxytoluic acid precursor. The directing effects of the hydroxyl, methyl, and carboxylic acid groups (or their precursors) must be carefully managed to install the nitro group at the desired position, avoiding the formation of undesired isomers. google.com

Future research should focus on developing multi-step syntheses from readily available starting materials. A potential route could involve the oxidation of a nitrated hydroxymethyltoluene. For instance, methods for oxidizing nitrotoluene derivatives to their corresponding benzoic acids often employ strong oxidizing agents like sodium dichromate in sulfuric acid or nitric acid, which can present environmental and safety challenges. chemicalbook.comorgsyn.org A significant challenge lies in developing greener and more efficient oxidation methods, perhaps using catalytic systems with molecular oxygen, which have been explored for related compounds like 2-methyl-3-nitrobenzoic acid and other nitrotoluenes. researchgate.netgoogle.com

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is largely unexplored. The molecule possesses three key functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—attached to a benzene (B151609) ring, suggesting a rich potential for various chemical transformations.

Future research could investigate:

Reduction of the nitro group: Conversion of the nitro group to an amine would yield 3-amino-5-hydroxy-2-methylbenzoic acid, a potentially valuable building block for synthesizing heterocyclic compounds or other complex molecules.

Reactions at the carboxylic acid and hydroxyl groups: Standard transformations such as esterification, amidation, and etherification could be explored to create a library of derivatives.

Electrophilic aromatic substitution: The existing substituents will deactivate the ring, but further substitutions might be possible under harsh conditions, although selectivity would be a major challenge.

Advanced Computational Modeling for Complex Reactivity and Properties

There is no evidence of computational studies having been performed on this compound. Advanced computational modeling represents a significant opportunity to predict the molecule's properties and reactivity before undertaking extensive lab work.

Future research directions would include:

Quantum chemical calculations (e.g., DFT): To determine the molecule's electronic structure, bond energies, and vibrational frequencies. This can provide insights into its stability and spectral properties.

Modeling reaction mechanisms: Simulating potential synthetic steps or chemical transformations to predict transition states, activation energies, and product distributions. This could guide the development of efficient synthetic routes and help understand its reactivity.

Prediction of physicochemical properties: Calculating properties such as acidity (pKa), solubility, and lipophilicity (logP), which are crucial for potential applications in materials science or medicinal chemistry.

Design and Synthesis of New Derivatives with Tunable Properties

The design and synthesis of new derivatives of this compound is a key area for future work. By modifying the core structure, it may be possible to create new molecules with specific, tunable properties for various applications.

Potential research avenues include:

Ester and amide derivatives: Converting the carboxylic acid group into a range of esters and amides could modulate the compound's solubility, stability, and biological activity.

Ether derivatives: Alkylation of the phenolic hydroxyl group would create ethers, altering the molecule's hydrogen-bonding capabilities and electronic properties.

Derivatives from the amino group: Following the reduction of the nitro group, the resulting amine could be used as a handle for a wide array of chemical modifications, including acylation and diazotization, to build more complex structures.

The synthesis of such derivatives is a crucial step toward exploring their potential use as intermediates in the pharmaceutical or dye industries, a common application for nitroaromatic compounds. epa.gov

Environmental Impact and Sustainable Chemistry of Production and Use

The environmental profile of this compound is unknown. Nitroaromatic compounds, as a class, are often associated with environmental and health concerns due to their toxicity, mutagenicity, and persistence in soil and groundwater. nih.gov

Key challenges and future research directions in this area are:

Biodegradability studies: Assessing the persistence of the compound and its potential derivatives in the environment is critical. Many nitroaromatics are not readily biodegradable. carlroth.com

Toxicity assessment: Evaluating the acute and chronic toxicity of the compound to various organisms would be necessary to understand its environmental risk profile.

Development of green synthetic methods: A major challenge is to move away from traditional nitration methods that use harsh mixed acids (sulfuric and nitric acid) and generate significant waste. nih.govorgsyn.org Research into solid acid catalysts or milder nitrating agents would be a priority for sustainable production.

Waste stream analysis: For any developed synthesis, a thorough analysis of waste streams and the development of methods for their treatment or recycling would be essential to minimize the environmental footprint. orgsyn.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-hydroxy-2-methyl-3-nitrobenzoic acid, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nitration and hydroxylation of a substituted benzoic acid precursor. For example, nitration of 3-methoxybenzoic acid using concentrated HNO₃ and H₂SO₄ at controlled temperatures (40–45°C) can yield nitro derivatives, as demonstrated in analogous syntheses . Adjusting the stoichiometry of HNO₃ or reaction time may improve regioselectivity for the 3-nitro position. Post-synthesis, recrystallization from ethanol removes impurities . For 5-hydroxy-2-methyl derivatives, demethylation or hydroxylation steps under acidic/basic conditions may follow nitration.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp with literature values (e.g., nitrobenzoic acid derivatives often exhibit mps >200°C) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., nitro groups deshield adjacent protons; hydroxyl groups show broad peaks) .

- IR : Detect O–H (3200–3500 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C=O (1680–1700 cm⁻¹) stretches .

- HPLC/MS : Quantify purity and detect side products (e.g., incomplete nitration or methyl group oxidation) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Nitro-aromatic compounds are sensitive to heat, light, and reducing agents. Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Monitor for color changes (yellowing indicates decomposition). Avoid contact with metals or strong bases to prevent unintended reduction of the nitro group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria due to the hydroxyl and nitro groups) or paramagnetic impurities. Strategies include:

Q. What mechanistic insights govern the regioselectivity of nitration in the synthesis of this compound?

- Methodological Answer : Nitration is directed by electron-donating groups (e.g., –CH₃, –OH). The methyl group at position 2 and hydroxyl at position 5 create a meta-directing effect, favoring nitration at position 3. Computational studies (DFT) can predict charge distribution, while isotopic labeling (¹⁵NO₃⁻) tracks nitration pathways .

Q. How can this compound serve as a precursor for synthesizing pharmacologically relevant derivatives (e.g., amides or esters)?

- Methodological Answer :

- Amidation : React with thionyl chloride to form an acyl chloride, then couple with amines (e.g., benzothiazole derivatives) under Schotten-Baumann conditions .

- Esterification : Use DCC/DMAP catalysis with alcohols to protect the carboxylic acid group for further functionalization .

- Monitor reaction progress via TLC (silica gel, UV-active spots) and isolate products via column chromatography (hexane/EtOAc gradient) .

Q. What experimental approaches can validate the compound’s role in inhibiting biofilm formation or enzyme activity?

- Methodological Answer :

- Biofilm Assays : Use microtiter plate models with bacterial strains (e.g., Pseudomonas aeruginosa), staining with crystal violet to quantify biofilm biomass reduction .

- Enzyme Inhibition Studies : Perform kinetic assays (e.g., UV-Vis monitoring of substrate conversion) with target enzymes (e.g., GroEL/ES chaperonins). Compare IC₅₀ values against controls like DMSO or known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.